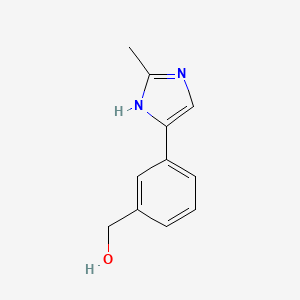

(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol

Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Scaffold Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in biochemistry and pharmaceutical sciences. openaccessjournals.comnih.gov Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The unique properties imparted by heteroatoms, such as nitrogen, oxygen, and sulfur, make these compounds essential building blocks in drug discovery. openaccessjournals.com

Imidazoles, in particular, are a significant class of heterocyclic compounds. researchgate.net First synthesized in 1858, the imidazole ring's aromaticity and the presence of two nitrogen atoms allow for a wide range of chemical interactions. This versatility makes imidazole and its derivatives a "privileged scaffold" in medicinal chemistry, capable of interacting with various biological targets. nih.govresearchgate.net The imidazole nucleus is a key component in many natural products, including the amino acid histidine, and in numerous synthetic drugs. researchgate.net Its ability to form hydrogen bonds often improves the water solubility of therapeutic compounds. nih.gov

Rationale for Comprehensive Academic Investigation of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol

The academic investigation of this compound is driven by the established importance of the imidazole scaffold in medicinal chemistry. elsevier.com The specific substitution pattern of this compound, combining a phenylmethanol and a methyl-imidazole group, presents a unique chemical architecture that warrants exploration for several reasons:

Structural Novelty : The combination of the phenylmethanol and 2-methyl-imidazole moieties may lead to novel biological activities or improved properties compared to existing imidazole-based compounds.

Potential for Diverse Biological Activity : Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netnih.gov The structural features of this compound make it a candidate for screening across these and other therapeutic areas.

Scaffold for Further Synthesis : This compound can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potentially enhanced biological efficacy. mdpi.com

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1349717-89-0 |

| Appearance | Solid (form) |

The data in this table is compiled from publicly available chemical supplier information.

Overview of Key Research Avenues Explored for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the known applications of structurally similar imidazole-containing compounds suggest several potential avenues for investigation:

Anticancer Drug Discovery : The imidazole ring is a common feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression. Research could explore the cytotoxic effects of this compound against various cancer cell lines.

Antifungal and Antimicrobial Agents : Imidazole-based compounds are well-established as antifungal drugs. mdpi.commdpi.com Investigations could focus on the efficacy of this compound against pathogenic fungi and bacteria.

Enzyme Inhibition : The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to their inhibition. This compound could be evaluated as an inhibitor for various metalloenzymes.

Materials Science : Heterocyclic compounds are also explored for their applications in materials science. openaccessjournals.com The properties of this compound could be investigated for potential use in the development of novel organic materials.

The following table outlines the key structural features of this compound and their relevance to potential research.

| Structural Feature | Potential Research Relevance |

| Imidazole Ring | Core scaffold for biological activity, potential for metal coordination and hydrogen bonding. nih.gov |

| Phenylmethanol Group | Can be involved in hydrogen bonding and may influence the compound's solubility and metabolic stability. atamanchemicals.com |

| Methyl Group | Can affect the steric and electronic properties of the imidazole ring, potentially influencing target binding. |

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-methyl-1H-imidazol-5-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-12-6-11(13-8)10-4-2-3-9(5-10)7-14/h2-6,14H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDOTHWYXOUFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241818 | |

| Record name | Benzenemethanol, 3-(2-methyl-1H-imidazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349717-89-0 | |

| Record name | Benzenemethanol, 3-(2-methyl-1H-imidazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-(2-methyl-1H-imidazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 2 Methyl 1h Imidazol 5 Yl Phenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol allows for the logical disassembly of the molecule into simpler, more readily available starting materials. The primary strategic disconnections can be made at the carbon-carbon bond between the imidazole (B134444) ring and the phenyl ring, and at the C-N bonds within the imidazole core.

Primary Disconnections:

C(5)-Aryl Bond: The bond connecting the C5 position of the imidazole to the phenyl ring is a key disconnection point. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, as a potential final step to link a pre-formed imidazole derivative with a suitably functionalized phenyl component.

Imidazole Ring Formation: The imidazole ring itself can be deconstructed according to established synthetic methods. The Debus-Radziszewski imidazole synthesis, a classic and versatile method, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comslideshare.net This approach allows for the introduction of substituents at the 2, 4, and 5 positions of the imidazole ring.

Based on these disconnections, a plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

(Illustrative diagram - a real diagram would show the chemical structures and disconnection arrows)

This analysis suggests that the target molecule can be synthesized from precursors such as a 5-halo-2-methylimidazole and (3-(hydroxymethyl)phenyl)boronic acid (for a Suzuki coupling approach) or from components that would form the imidazole ring in the presence of the substituted phenyl group.

Established Synthetic Routes to this compound

Lacking a dedicated synthetic procedure in the literature, this section will outline hypothetical yet chemically sound routes based on established organic chemistry principles.

A linear, multi-step synthesis offers a controlled way to build the target molecule. A plausible sequence could involve the initial synthesis of a protected 5-bromo-2-methylimidazole, followed by a palladium-catalyzed cross-coupling reaction and subsequent deprotection and reduction steps.

Proposed Synthetic Sequence:

Formation of 2-Methylimidazole: This can be achieved through various methods, including the reaction of glyoxal, acetaldehyde, and ammonia.

Bromination of 2-Methylimidazole: Selective bromination at the C5 position can be accomplished using a suitable brominating agent. Protection of the imidazole nitrogen may be necessary to direct the regioselectivity and prevent side reactions.

Suzuki-Miyaura Cross-Coupling: The resulting 5-bromo-2-methylimidazole derivative would then be coupled with (3-(hydroxymethyl)phenyl)boronic acid. Palladium catalysts are instrumental in facilitating such cross-coupling reactions. researchgate.netresearchgate.netmdpi.comyoutube.com

Reduction of an Ester or Aldehyde Precursor: Alternatively, the coupling partner could be a phenylboronic acid ester with a carboxylate or aldehyde at the meta position. A final reduction step would then yield the desired benzyl (B1604629) alcohol functionality. The direct hydroxymethylation of aryl halides using reagents like potassium acetoxymethyltrifluoroborate also presents a viable, albeit more advanced, alternative. organic-chemistry.orgacs.org

Illustrative Data for Proposed Suzuki-Miyaura Coupling Step:

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromo-2-methyl-1H-imidazole | (3-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Est. 75-85 |

| 2 | 5-Iodo-2-methyl-1H-imidazole | (3-(hydroxymethyl)phenyl)boronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 90 | Est. 80-90 |

This is a hypothetical data table based on typical conditions for Suzuki-Miyaura reactions involving imidazole derivatives.

A convergent approach would involve the synthesis of the two main fragments—the imidazole and the phenylmethanol moieties—separately, followed by their coupling in a late-stage step. This is exemplified by the Suzuki-Miyaura coupling described above.

A divergent strategy could start from a common intermediate that is then elaborated to produce a variety of related compounds. For instance, a key intermediate such as 3-(2-methyl-1H-imidazol-5-yl)benzaldehyde could be synthesized. This aldehyde could then be reduced to the target alcohol, this compound, or used in other reactions to generate a library of derivatives.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of imidazole derivatives is an area of active research, focusing on reducing waste, avoiding hazardous solvents, and using more sustainable catalysts. ijsrch.com

Many modern methods for imidazole synthesis aim to replace traditional organic solvents with more environmentally benign alternatives.

Solvent-Free Synthesis: The Debus-Radziszewski reaction and its variations can often be carried out under solvent-free conditions, for instance by heating the neat reactants, sometimes with microwave assistance. ias.ac.inasianpubs.orgresearchgate.netresearchgate.net This approach minimizes solvent waste and can lead to shorter reaction times and simpler work-up procedures.

Aqueous Media: Utilizing water as a solvent is a key goal of green chemistry. Some multicomponent reactions for imidazole synthesis have been successfully performed in aqueous media, often with the aid of a catalyst that is stable and active in water. ijsrch.com

The development of efficient and reusable catalysts is central to green synthetic methodologies.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as SbCl₃/SiO₂, zeolites, or chitosan-based catalysts, offers significant advantages. ijsrch.comias.ac.innih.gov These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing waste and cost.

Organocatalysts: The use of non-toxic and biodegradable organocatalysts, such as mandelic acid, is another promising green approach for imidazole synthesis. acgpubs.org These catalysts can be more environmentally friendly than their metal-based counterparts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. researchgate.netderpharmachemica.com The synthesis of various substituted imidazoles has been successfully demonstrated using this technology.

Illustrative Data for Green Synthesis of a Trisubstituted Imidazole Analogue:

| Entry | Catalyst | Solvent | Method | Time (min) | Yield (%) |

| 1 | Cupric Chloride | None | Microwave | 5-10 | Est. 85-95 |

| 2 | ZSM-11 Zeolite | None | Conventional Heating | 30-60 | Est. 90-98 |

| 3 | Mandelic Acid | None | Conventional Heating | 20-40 | Est. 88-96 |

This is a hypothetical data table based on reported green synthesis methods for 2,4,5-trisubstituted imidazoles.

Novel and Emerging Synthetic Techniques for this compound

Recent advancements in synthetic organic chemistry have provided powerful tools to overcome the limitations of traditional batch synthesis, such as long reaction times, scalability issues, and safety concerns with hazardous reagents. These modern techniques offer enhanced control over reaction parameters, leading to improved yields, purity, and sustainability.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over batch production, including superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous intermediates.

While a direct continuous flow synthesis of this compound has not been explicitly detailed in the available literature, the synthesis of structurally related imidazole derivatives has been successfully demonstrated using this technology. mtak.hu For instance, the construction of the imidazole ring, a key step in the synthesis of the target molecule, can be envisioned through a multi-step continuous flow process.

Hypothetical Flow Chemistry Parameters for Imidazole Ring Formation:

| Parameter | Value |

| Reactor Type | Heated Microreactor |

| Reagents | 3-Formylphenylacetonitrile, Acetaldehyde, Ammonia |

| Solvent | Methanol (B129727)/Water |

| Temperature | 120-150 °C |

| Residence Time | 5-15 minutes |

| Pressure | 10-15 bar |

This continuous process would allow for rapid optimization of reaction conditions and straightforward scaling of the production of the imidazole intermediate, which could then be converted to the final product.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity. derpharmachemica.comjetir.org Photochemical synthesis, on the other hand, employs light to initiate chemical reactions, enabling unique transformations that are often inaccessible through thermal methods. researchgate.netmdpi.com

Microwave-Assisted Synthesis:

The synthesis of substituted imidazoles is a well-established application of microwave chemistry. nih.govorientjchem.org The formation of the 2-methyl-1H-imidazol-5-yl moiety of the target compound could be efficiently achieved through a one-pot, multi-component reaction under microwave irradiation. For example, a mixture of a 3-substituted benzaldehyde (B42025) derivative, a source of ammonia (e.g., ammonium (B1175870) acetate), and a suitable dicarbonyl compound could be rapidly heated in a microwave reactor to form the desired imidazole ring. nih.gov

A potential microwave-assisted route to an intermediate of this compound could involve the condensation of 3-formylbenzaldehyde, methylglyoxal, and ammonium acetate. The subsequent reduction of the aldehyde group to a hydroxymethyl group could be performed in a separate step or potentially in a tandem one-pot microwave-assisted process.

Illustrative Microwave-Assisted Reaction Conditions:

| Parameter | Value |

| Reactants | 3-(Hydroxymethyl)benzaldehyde, Methylglyoxal, Ammonium Acetate |

| Solvent | Acetic Acid or Solvent-free |

| Microwave Power | 100-300 W |

| Temperature | 120-160 °C |

| Reaction Time | 5-20 minutes |

Photochemical Synthesis:

Photochemical methods offer novel pathways for the functionalization of heterocyclic compounds. researchgate.netmdpi.com While a direct photochemical synthesis of this compound is not documented, photochemical strategies could be employed for the late-stage functionalization of a pre-formed imidazole core. For instance, a photocatalytic C-H functionalization could potentially be used to introduce the methyl group at the C2 position of the imidazole ring or to modify substituents on the phenyl ring.

Recent studies have demonstrated the use of visible-light photoredox catalysis for the C-H arylation and alkylation of imidazoles and related heterocycles. researchgate.netrsc.org A hypothetical photochemical approach could involve the direct hydroxymethylation of a (3-(2-methyl-1H-imidazol-5-yl)phenyl) precursor, although this would represent a novel and unexplored synthetic route. researchgate.net Such a method, if developed, would offer a highly efficient and atom-economical synthesis.

Chemical Reactivity and Transformation Pathways of 3 2 Methyl 1h Imidazol 5 Yl Phenyl Methanol

Reactivity at the Imidazole (B134444) Core of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol

The imidazole ring is an electron-rich aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is pyrrole-like, with its lone pair of electrons contributing to the aromatic sextet, while the other is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring. This configuration makes the imidazole core nucleophilic and susceptible to a range of reactions.

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine (N-H) in the imidazole ring allows for facile N-alkylation and N-acylation reactions. Due to tautomerism, the proton can reside on either nitrogen atom (N-1 or N-3), making them chemically equivalent. However, once a substituent is introduced at one nitrogen, the other becomes distinct.

N-Alkylation: This reaction typically proceeds by treating the imidazole with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. The base, commonly sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the imidazole nitrogen to form a highly nucleophilic imidazolide (B1226674) anion, which then attacks the electrophilic alkylating agent. askiitians.comresearchgate.net The choice of base and solvent can influence the regioselectivity of the reaction in related heterocyclic systems. askiitians.com For this compound, alkylation would lead to the formation of N-1 or N-3 substituted products.

N-Acylation: The imidazole nitrogen can also be acylated using reagents like acyl chlorides or acid anhydrides. nih.gov These N-acyl imidazoles, also known as azolides, are themselves reactive acyl transfer agents because the imidazole group is a good leaving group. nih.govgoogle.com Sulfonylation at the nitrogen can also be achieved using sulfonyl chlorides in the presence of a base, forming N-sulfonylated imidazoles. youtube.com

| Reaction Type | Reagent | Conditions | Potential Product |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | NaH, THF | (3-(1,2-Dimethyl-1H-imidazol-5-yl)phenyl)methanol |

| N-Benzylation | Benzyl (B1604629) bromide (BnBr) | K₂CO₃, Acetonitrile | (3-(1-Benzyl-2-methyl-1H-imidazol-5-yl)phenyl)methanol |

| N-Acetylation | Acetyl chloride (CH₃COCl) | Triethylamine, CH₂Cl₂ | 1-(5-(3-(Hydroxymethyl)phenyl)-2-methyl-1H-imidazol-1-yl)ethan-1-one |

| N-Sulfonylation | Tosyl chloride (TsCl) | Pyridine (B92270) | (3-(2-Methyl-1-(tosyl)-1H-imidazol-5-yl)phenyl)methanol |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is significantly more electron-rich than benzene, making it highly reactive towards electrophilic aromatic substitution (EAS). pearson.com The existing substituents on the ring direct the position of the incoming electrophile. In this compound, the C2 and C5 positions are already substituted. The remaining C4 position is the most activated and sterically accessible site for electrophilic attack. Common EAS reactions include halogenation, nitration, and sulfonation, typically requiring milder conditions than those used for benzene. youtube.comacs.org

| Reaction Type | Reagent | Product at C4 Position |

|---|---|---|

| Bromination | Br₂ in CH₃COOH | (3-(4-Bromo-2-methyl-1H-imidazol-5-yl)phenyl)methanol |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | (3-(2-Methyl-4-nitro-1H-imidazol-5-yl)phenyl)methanol |

| Sulfonation | Fuming H₂SO₄ | 5-(3-(Hydroxymethyl)phenyl)-2-methyl-1H-imidazole-4-sulfonic acid |

Deprotonation and Anion Chemistry of the Imidazole Nitrogen

The N-H proton of the imidazole ring is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or organolithium reagents (e.g., n-butyllithium). youtube.com This deprotonation generates the corresponding imidazolide anion. This anion is a potent nucleophile and can react with a wide variety of electrophiles. This pathway is the basis for many of the N-alkylation and N-acylation reactions discussed previously, where the anion is generated in situ. The formation of the stable anion is a key feature of imidazole's chemistry, enabling its use as a versatile building block in the synthesis of more complex molecules.

Reactivity at the Phenylmethanol Moiety of this compound

The phenylmethanol group consists of a primary benzylic alcohol attached to a phenyl ring. Both the hydroxyl group and the phenyl ring are sites of potential chemical transformation.

Functional Group Transformations of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The primary benzylic alcohol is a versatile functional group that can be readily converted into other functionalities.

Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the corresponding aldehyde, (3-(2-methyl-1H-imidazol-5-yl)benzaldehyde). The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the alcohol directly to the carboxylic acid, 3-(2-methyl-1H-imidazol-5-yl)benzoic acid. askiitians.comck12.orgvedantu.com This transformation is analogous to the metabolic oxidation of the hydroxymethyl group in the drug Losartan. vedantu.com

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. Alternatively, reaction with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) provides a more efficient route to the corresponding esters. nih.gov

Etherification: The formation of ethers from the benzylic alcohol can be accomplished through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. Specific methods for the chemoselective etherification of benzyl alcohols, which are particularly relevant here, utilize reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol (B129727) or ethanol (B145695) to form methyl or ethyl ethers, respectively, often leaving other types of hydroxyl groups unaffected. unizin.orgdrugbank.com

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | -CHO |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, then H₃O⁺ | -COOH |

| Esterification (Acetate) | Acetic anhydride, Pyridine | -CH₂OCOCH₃ |

| Etherification (Methyl Ether) | NaH, then CH₃I | -CH₂OCH₃ |

Reactions Involving the Phenyl Ring (e.g., Aromatic Substitution)

The phenyl ring can also undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is controlled by the directing effects of the two existing substituents: the hydroxymethyl group (-CH₂OH) and the 2-methyl-1H-imidazol-5-yl group.

The -CH₂OH group is a weakly activating substituent and an ortho, para-director. organicchemistrytutor.com The directing effect of the imidazole substituent is more complex and less well-defined, but it is generally not a strong deactivator in neutral or basic conditions. The substitution pattern will therefore result from the combined influence of these two groups. Electrophilic attack will be directed to the positions that are activated by the -CH₂OH group (ortho and para to it) and are not sterically hindered. Given the positions of the existing groups, a mixture of products is likely. Standard EAS reactions like nitration, halogenation, and sulfonation can be performed, although the conditions must be chosen carefully to avoid side reactions at the imidazole ring or the benzylic alcohol. unizin.org

Intermolecular and Intramolecular Reactions of this compound

The reactivity of this compound allows for a variety of intermolecular and intramolecular reactions. The presence of both a nucleophilic imidazole ring and a reactive hydroxyl group provides multiple avenues for chemical modifications.

Intermolecular Reactions:

The hydroxyl group of this compound can readily participate in several intermolecular reactions.

Esterification: In the presence of a suitable acid catalyst, the compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is a common strategy to modify the lipophilicity and other physicochemical properties of the molecule.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.com This method allows for the introduction of a wide range of alkyl or aryl groups.

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, for instance by protonation in an acidic medium or conversion to a sulfonate ester (e.g., tosylate or mesylate). This facilitates nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or amines.

The imidazole ring also partakes in intermolecular reactions. The "pyridine-like" nitrogen atom (N-3) is nucleophilic and can be alkylated or acylated. Furthermore, the imidazole ring can act as a ligand, coordinating with metal ions to form coordination complexes.

Intramolecular Reactions:

While less commonly documented for this specific molecule, the potential for intramolecular reactions exists, particularly with appropriate derivatization. For instance, if the hydroxyl group is converted to a leaving group and a nucleophilic functionality is introduced at a suitable position on the imidazole ring or the phenyl ring, an intramolecular cyclization could occur, leading to the formation of a new heterocyclic ring system. The feasibility of such reactions would depend on the specific reactants and reaction conditions, aiming to achieve the desired ring size and stability.

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse library of related compounds with potentially altered biological activities or material properties.

The synthesis of analogues and homologues can be achieved by modifying the core structure of the parent compound.

Modification of the Imidazole Ring: The methyl group at the 2-position of the imidazole ring can be replaced with other alkyl or aryl groups. This can be accomplished by starting with different amidines in the initial imidazole synthesis. The hydrogen on the imidazole nitrogen can also be substituted with various groups to generate N-substituted analogues.

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered. Instead of a meta-substitution pattern, ortho- or para-isomers can be synthesized. Additionally, other substituents can be introduced onto the phenyl ring to investigate their electronic and steric effects.

Homologation of the Methanol Group: The methanol group can be extended by one or more carbon atoms to create homologues such as (3-(2-methyl-1H-imidazol-5-yl)phenyl)ethanol.

The following table provides examples of potential analogues and homologues:

| Compound Name | Structural Modification |

| (3-(2-Ethyl-1H-imidazol-5-yl)phenyl)methanol | Replacement of the 2-methyl group with an ethyl group |

| (4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol | Change in substitution pattern on the phenyl ring from meta to para |

| (3-(1,2-Dimethyl-1H-imidazol-5-yl)phenyl)methanol | Methylation of the imidazole nitrogen |

| 2-(3-(2-Methyl-1H-imidazol-5-yl)phenyl)ethanol | Homologation of the methanol group |

A wide array of chemical functionalities can be introduced into the this compound scaffold.

At the Hydroxyl Group: As previously discussed, the hydroxyl group is a prime site for introducing new functionalities. It can be oxidized to an aldehyde or a carboxylic acid, which can then undergo further reactions such as reductive amination or amide bond formation. Esterification and etherification introduce ester and ether functionalities, respectively.

At the Imidazole Ring: The nucleophilic nitrogen of the imidazole ring can be functionalized with various electrophiles. For example, reaction with alkyl halides introduces alkyl groups, while reaction with acyl chlorides yields acylated imidazoles. The C-H bonds of the imidazole ring can also be functionalized through directed metallation followed by quenching with an electrophile.

At the Phenyl Ring: Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or acyl groups onto the phenyl ring. The directing effects of the existing substituents would govern the position of the incoming group.

These derivatization strategies are summarized in the table below:

| Reaction Type | Functional Group Introduced | Reaction Site |

| Oxidation | Aldehyde, Carboxylic Acid | Methanol Group |

| Esterification | Ester | Methanol Group |

| Etherification | Ether | Methanol Group |

| Alkylation/Acylation | Alkyl/Acyl Group | Imidazole Nitrogen |

| Halogenation | Halogen | Phenyl Ring |

| Nitration | Nitro Group | Phenyl Ring |

The ability to introduce such a wide range of chemical functionalities underscores the versatility of this compound as a starting material for the synthesis of new chemical entities.

Advanced Spectroscopic and Structural Characterization of 3 2 Methyl 1h Imidazol 5 Yl Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and imidazole (B134444) rings, the methyl group, the methylene (B1212753) group of the methanol (B129727) moiety, and the hydroxyl and amine protons. The chemical shifts of these protons are influenced by their electronic environment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the tautomerization of the imidazole ring, the signals for the imidazole carbons can sometimes be broad or difficult to detect in solution-state NMR. nih.gov However, techniques like solid-state NMR (CP-MAS) can be employed to overcome this challenge. nih.gov

To overcome the limitations of 1D NMR and to confirm the structural assignments, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting the different structural fragments of the molecule, such as linking the phenyl ring to the imidazole ring and the methanol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule and the relative orientation of the phenyl and imidazole rings.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole-CH | 7.10-7.30 | 115-125 |

| Imidazole-C-CH₃ | - | 140-150 |

| Imidazole-C-Ph | - | 130-140 |

| Imidazole-NH | 12.0-13.0 (broad) | - |

| Imidazole-CH₃ | 2.30-2.50 | 10-15 |

| Phenyl-CH (various) | 7.20-7.60 | 120-130 |

| Phenyl-C-CH₂OH | - | 140-145 |

| Phenyl-C-Im | - | 135-140 |

| -CH₂OH | 4.60-4.80 | 60-65 |

| -CH₂OH | 5.0-6.0 (broad) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

The bond connecting the phenyl and imidazole rings in this compound allows for rotational freedom, leading to different possible conformations. Dynamic NMR spectroscopy is a powerful technique to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a time-averaged signal. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the rotational barrier. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound (C₁₁H₁₂N₂O), distinguishing it from other compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.

Expected HRMS Data for this compound:

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.1022 | Within a few ppm of calculated |

| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.0842 | Within a few ppm of calculated |

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule.

For this compound, characteristic fragmentation patterns would be expected. Cleavage of the benzylic C-C bond could lead to the formation of a stable tropylium-like ion or a fragment corresponding to the imidazole moiety. Loss of water from the methanol group is another common fragmentation pathway for alcohols. libretexts.org The study of these fragmentation pathways helps to confirm the proposed structure.

Plausible Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Plausible Fragment Structure |

| 189.1022 | 171.0917 | H₂O | Ionized dehydrated molecule |

| 189.1022 | 158.0866 | CH₂OH | Ionized phenylimidazole moiety |

| 189.1022 | 95.0604 | C₇H₇OH | Ionized methylimidazole moiety |

| 189.1022 | 107.0497 | C₄H₅N₂ | Ionized phenylmethanol moiety |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These spectra serve as a molecular fingerprint and can be used to identify the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ due to the hydroxyl group of the methanol moiety.

N-H stretch: A band in the IR spectrum around 3100-3500 cm⁻¹ corresponding to the N-H bond of the imidazole ring.

C-H stretches: Bands for aromatic and aliphatic C-H stretches in the range of 2850-3100 cm⁻¹.

C=C and C=N stretches: Aromatic ring and imidazole ring stretching vibrations in the region of 1400-1600 cm⁻¹.

C-O stretch: A strong band in the IR spectrum around 1000-1200 cm⁻¹ for the C-O bond of the alcohol.

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) | Weak |

| N-H stretch (imidazole) | 3100-3500 | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Moderate |

| C=C/C=N stretch (aromatic/imidazole) | 1400-1600 | Strong |

| C-O stretch (alcohol) | 1000-1200 | Weak |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound and its derivatives, ensuring an unambiguous determination of its chemical structure and conformation.

Characteristic Functional Group Vibrations and Hydrogen Bonding Networks

The infrared (IR) spectrum of this compound is defined by the vibrational modes of its primary functional groups: the hydroxyl (-OH), the imidazole N-H, the aromatic C-H, and the skeletal vibrations of the phenyl and imidazole rings. The precise positions of these absorption bands are sensitive to the molecule's environment, particularly the formation of hydrogen bonds.

The hydroxyl and imidazole N-H groups are both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks in the condensed phase. These interactions are critical in dictating the supramolecular assembly and physical properties of the compound. The O-H stretching vibration typically appears as a broad band in the 3200-3600 cm⁻¹ region, with the broadening being a direct consequence of hydrogen bonding. Similarly, the N-H stretching vibration of the imidazole ring is expected in the 3100-3500 cm⁻¹ range.

Aromatic C-H stretching vibrations from both the phenyl and imidazole rings are anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the imidazole and phenyl rings give rise to a series of characteristic sharp bands in the 1400-1620 cm⁻¹ fingerprint region. The C-O stretching of the methanol group is expected to produce a strong band between 1000 and 1260 cm⁻¹.

In the solid state, strong intermolecular hydrogen bonds of the N-H···O and O-H···N types are expected to be the dominant interactions. nih.gov These interactions link adjacent molecules, potentially forming chains or two-dimensional networks, a common feature in the crystal structures of imidazole-containing compounds. nih.govmdpi.com The formation of these networks significantly influences the vibrational frequencies, typically causing a red shift (lowering of frequency) and broadening of the O-H and N-H stretching bands compared to the gas phase or in dilute non-polar solutions.

Table 1: Expected Characteristic Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) | Position and width are highly sensitive to hydrogen bonding. |

| Imidazole (N-H) | Stretching | 3100 - 3500 (Broad) | Overlaps with O-H stretch; indicative of hydrogen bonding. |

| Aromatic (C-H) | Stretching | 3000 - 3100 (Sharp) | Arises from both phenyl and imidazole rings. |

| Imidazole & Phenyl | C=C and C=N Stretching | 1400 - 1620 (Multiple bands) | Characteristic fingerprint region for the aromatic systems. |

| Methanol (C-O) | Stretching | 1000 - 1260 (Strong) | |

| Aromatic (C-H) | Out-of-plane Bending | 690 - 900 (Strong) | Substitution pattern on the phenyl ring determines the exact position. |

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions of this compound

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from the analysis of closely related molecules, such as (1H-Imidazol-4-yl)methanol and other substituted phenyl-imidazole derivatives. nih.govnih.gov

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H…π, N-H…O)

The crystal packing of this compound is expected to be dominated by a robust network of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the imidazole N-H group are excellent hydrogen bond donors, while the imidazole nitrogen atoms and the hydroxyl oxygen are effective acceptors. This duality allows for the formation of strong N-H···O and O-H···N hydrogen bonds, which are known to direct the assembly of molecules into well-defined supramolecular structures like infinite chains or sheets. nih.gov

In addition to these primary interactions, weaker non-covalent forces are anticipated to play a significant role in stabilizing the three-dimensional crystal lattice. These include:

π-π Stacking: The planar phenyl and imidazole rings provide ideal surfaces for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules align in a parallel or parallel-displaced fashion, are a common feature in the crystal packing of aromatic heterocyclic compounds. nih.gov

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings or the methyl group can act as weak donors, interacting with the electron-rich π-systems of neighboring phenyl or imidazole rings.

C-H···O Interactions: The oxygen atom of the hydroxyl group can also act as an acceptor for weak C-H···O hydrogen bonds, further contributing to the cohesion of the crystal structure. cardiff.ac.uk

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H (imidazole) | O (hydroxyl) | D···A ≈ 2.7 - 3.1 | Primary driver of supramolecular assembly. |

| Hydrogen Bond | O-H (hydroxyl) | N (imidazole) | D···A ≈ 2.7 - 3.1 | Primary driver of supramolecular assembly. nih.gov |

| π-π Stacking | Phenyl/Imidazole Ring | Phenyl/Imidazole Ring | Centroid-Centroid ≈ 3.4 - 3.8 | Stabilizes packing of aromatic systems. nih.gov |

| C-H···π Interaction | C-H (Aromatic/Methyl) | π-system (Phenyl/Imidazole) | H···π ≈ 2.5 - 2.9 | Contributes to overall lattice energy. |

| C-H···O Interaction | C-H (Aromatic/Methyl) | O (hydroxyl) | D···A ≈ 3.0 - 3.5 | Fine-tunes molecular packing. cardiff.ac.uk |

Conformational Analysis in the Solid State

In the solid state, the molecule's conformation is largely determined by the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. A key conformational feature is the dihedral angle between the planes of the phenyl and imidazole rings. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the atoms of the imidazole ring, a completely coplanar arrangement is unlikely.

Electronic Spectroscopy: UV-Visible Spectroscopy

Electronic Transitions and Chromophoric Properties

The UV-Visible absorption spectrum of this compound is governed by the electronic transitions within its chromophoric components: the phenyl ring and the 2-methyl-1H-imidazole ring. These aromatic systems contain delocalized π-electrons, which can be promoted to higher energy anti-bonding orbitals (π*) upon absorption of ultraviolet radiation.

The primary electronic transitions expected for this molecule are π→π* transitions associated with the conjugated system formed by the phenyl and imidazole rings. These transitions are typically characterized by high molar absorptivity (ε). The spectrum would likely exhibit one or more strong absorption bands in the UV region, typically below 300 nm. The exact position of the maximum absorption (λ_max) and the intensity of these bands are influenced by the extent of conjugation between the two rings and the nature of the substituents.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl-Imidazole Conjugated System | 200 - 300 nm | High |

| n → π* | N/O atoms | > 280 nm | Low (May be obscured) |

Theoretical and Computational Studies of 3 2 Methyl 1h Imidazol 5 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, molecular orbital energies, and optimized geometric parameters such as bond lengths and angles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol. DFT calculations can be employed to determine the ground-state optimized geometry and electronic properties. For instance, in studies of other imidazole (B134444) derivatives, DFT has been used to predict key structural and electronic parameters.

A typical DFT study would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). For a molecule like this compound, this would reveal the most stable arrangement of the phenyl and imidazole rings relative to each other and the orientation of the methanol (B129727) group. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and electronic transport properties.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Phenyl-Imidazole Derivative (Note: This data is for a representative phenyl-imidazole compound and is intended to illustrate the type of information obtained from DFT calculations.)

| Property | Calculated Value |

| Total Energy (Hartree) | -650.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.50 |

| HOMO-LUMO Gap (eV) | 4.75 |

| Dipole Moment (Debye) | 3.45 |

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are examples of ab initio approaches.

An ab initio study on the electronic structure of various imidazole derivatives has shown that these methods can yield valuable insights into their corrosion inhibition properties by calculating parameters like ionization potential, electron affinity, and global hardness. researchgate.net For this compound, high-accuracy ab initio calculations could precisely determine its electronic characteristics, which are influenced by the interplay between the electron-donating methanol group and the aromatic imidazole and phenyl rings.

Table 2: Example of Ab Initio Calculated Electronic Properties for Imidazole Derivatives (Note: The following data is based on a study of various substituted imidazoles and serves as an example of the parameters that can be calculated.) researchgate.net

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Global Hardness (eV) |

| Derivative A | 7.20 | -2.99 | 5.10 |

| Derivative B | 7.55 | -2.85 | 5.20 |

| Derivative C | 7.15 | -3.05 | 5.10 |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations (conformers) and the energy barriers for interconversion between them.

For this compound, the key flexible bonds are the C-C bond connecting the phenyl and imidazole rings and the C-C bond of the phenylmethanol group. Rotation around these bonds can lead to different spatial arrangements of the molecular fragments.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. Studies on N-substituted 2-methylimidazoles have utilized computational methods to understand their molecular conformations.

The relative energies of the stable conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution. This information is critical for understanding which shapes the molecule is likely to adopt in different environments.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

The prediction of NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The calculation is usually performed on the optimized geometry of the molecule.

Table 3: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for a Substituted Phenyl Compound (Note: This table provides a hypothetical comparison to illustrate the validation process. The data is not specific to this compound.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| Phenyl H (ortho) | 7.45 | 7.42 | 0.03 |

| Phenyl H (meta) | 7.30 | 7.28 | 0.02 |

| Phenyl H (para) | 7.20 | 7.19 | 0.01 |

| -CH₂OH | 4.60 | 4.55 | 0.05 |

Vibrational Frequency Calculations and Assignment of IR/Raman Spectra

Theoretical vibrational frequency analysis is a powerful tool for understanding the molecular structure and bonding of this compound. By employing computational methods such as Density Functional Theory (DFT), researchers can predict the infrared (IR) and Raman spectra of the molecule. These calculations provide valuable insights into the vibrational modes, which are the specific patterns of atomic motion within the molecule.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, vibrational frequency calculations are performed at the same level of theory. The results yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. Each calculated frequency can be assigned to a specific type of molecular vibration, such as stretching, bending, or torsional modes of the chemical bonds. For instance, the O-H stretching vibration of the methanol group is expected to appear at a high frequency, while the C-C stretching vibrations of the phenyl and imidazole rings will be found at lower frequencies.

The theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the interpretation of the experimental data. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for anharmonicity and other limitations of the computational model.

Illustrative Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3650 | O-H stretch (methanol) |

| 3450 | N-H stretch (imidazole) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 | C-H stretch (methyl) |

| 1610 | C=C stretch (phenyl ring) |

| 1580 | C=N stretch (imidazole ring) |

| 1480 | C-C stretch (imidazole ring) |

| 1450 | C-H bend (methyl) |

| 1350 | O-H bend (methanol) |

| 1250 | C-O stretch (methanol) |

UV-Vis Absorption Maxima Prediction

The electronic absorption properties of this compound can be investigated using time-dependent density functional theory (TD-DFT). This computational method is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states.

The calculations provide information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The nature of the electronic transitions can also be analyzed, typically involving the promotion of an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy molecular orbital, like the lowest unoccupied molecular orbital (LUMO). For aromatic systems like this compound, these transitions are often of the π → π* and n → π* type.

The predicted UV-Vis spectrum can be compared with experimental measurements to validate the computational model and to gain a deeper understanding of the electronic structure of the molecule. The solvent environment can also be included in the calculations to provide a more realistic prediction of the absorption spectrum in solution.

The following table provides a hypothetical representation of the kind of data that would be generated from TD-DFT calculations for this compound.

Illustrative Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| 285 | 0.45 | HOMO → LUMO (π → π) |

| 250 | 0.20 | HOMO-1 → LUMO (π → π) |

| 220 | 0.15 | HOMO → LUMO+1 (π → π*) |

Reactivity Predictions and Mechanistic Studies

Transition State Characterization for Key Reactions

Understanding the reaction mechanisms of this compound at a molecular level requires the characterization of transition states for its key reactions. Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry provides powerful tools to locate and analyze these high-energy structures that connect reactants and products.

Due to the presence of multiple functional groups (imidazole, phenyl, and methanol), this molecule can undergo various reactions. For example, the nitrogen atoms of the imidazole ring can act as nucleophiles, the hydroxyl group of the methanol moiety can be involved in oxidation or esterification reactions, and the phenyl ring can undergo electrophilic substitution.

Computational methods, such as DFT, can be used to map the potential energy surface of a reaction. By identifying the transition state, which is a saddle point on this surface, chemists can determine the activation energy of the reaction. The geometry and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. A key characteristic of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

While specific literature on the transition state characterization for key reactions of this compound is not available, computational studies would be invaluable in elucidating the mechanisms of its synthesis and degradation, as well as its interactions with biological targets.

Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping

To predict the reactivity of this compound, computational tools like Fukui functions and Molecular Electrostatic Potential (MEP) mapping are employed. These methods provide insights into the local reactivity of different sites within the molecule.

Fukui Functions are used within the framework of conceptual DFT to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. Condensed Fukui functions provide these reactivity indices for each atom in the molecule. A higher value of the Fukui function for nucleophilic attack (f+) indicates a site prone to attack by a nucleophile, while a higher value for electrophilic attack (f-) suggests a site susceptible to attack by an electrophile.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (usually colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, MEP mapping would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol group, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl and N-H protons.

An illustrative table of condensed Fukui function indices for selected atoms is presented below to demonstrate how this analysis would identify reactive sites.

Illustrative Condensed Fukui Function Indices

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N (imidazole, pyridinic) | 0.15 | 0.05 | 0.10 |

| N (imidazole, pyrrolic) | 0.08 | 0.12 | 0.10 |

| O (methanol) | 0.12 | 0.08 | 0.10 |

| C (phenyl, ortho to imidazole) | 0.09 | 0.07 | 0.08 |

| C (phenyl, para to imidazole) | 0.10 | 0.06 | 0.08 |

Coordination Chemistry and Supramolecular Assembly Involving 3 2 Methyl 1h Imidazol 5 Yl Phenyl Methanol

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol

Structural Diversity of MOFs/CPs Incorporating this compound

Any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy. The field of coordination chemistry is vast, with many related imidazole-containing ligands being actively studied; however, research specific to this compound has not yet been published.

Supramolecular Self-Assembly of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol6.3.1. Hydrogen Bonding Networks and π-π Interactions6.3.2. Crystal Engineering and Polymorphism Studies

Further experimental investigation into the synthesis, crystallization, and structural analysis of this compound is required before a detailed and scientifically rigorous account of its coordination chemistry and supramolecular assembly can be provided.

Applications of 3 2 Methyl 1h Imidazol 5 Yl Phenyl Methanol and Its Derivatives in Materials Science and Catalysis

Utilization in Polymer Chemistry and Advanced Materials

The bifunctional nature of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol, possessing both a reactive alcohol group and a versatile imidazole (B134444) ring, makes it a candidate for the development of functional polymers and advanced materials.

The hydroxyl group of this compound could be utilized for its incorporation into polymer chains. For instance, it could serve as a monomer or a co-monomer in condensation polymerizations, such as the synthesis of polyesters or polyurethanes. The resulting polymers would feature the methyl-imidazole group as a pendant side chain. These imidazole-containing polymers could exhibit a range of functionalities, including:

Ion-conductivity: The imidazole ring can act as a proton acceptor and donor, making such polymers potential candidates for use as proton exchange membranes in fuel cells or as solid polymer electrolytes in batteries.

Metal-coordination: The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to the formation of polymer-metal complexes. These materials could find use in catalysis, separation processes, or as antimicrobial coatings.

pH-Responsiveness: The basicity of the imidazole ring would impart pH-sensitive properties to the polymer, allowing it to swell or shrink in response to changes in environmental pH. This could be exploited in drug delivery systems or sensors.

| Polymer Type | Potential Functional Property | Potential Application |

| Polyesters | Ion-conductivity, Metal-coordination | Fuel cell membranes, Catalysis |

| Polyurethanes | pH-Responsiveness | Drug delivery, Sensors |

| Polyacrylates (via esterification) | Metal-coordination, Antimicrobial | Separation media, Antimicrobial surfaces |

The compound could also serve as a precursor in the bottom-up synthesis of nanomaterials.

Carbon Dots: Through hydrothermal or solvothermal carbonization, the aromatic and nitrogen-rich structure of this compound could be a valuable precursor for producing nitrogen-doped carbon dots. These fluorescent nanoparticles have applications in bioimaging, sensing, and photocatalysis. The presence of nitrogen can enhance the quantum yield and surface reactivity of the carbon dots.

Metal Oxide Composites: The compound's ability to coordinate with metal ions can be exploited to create hybrid organic-inorganic materials. It could act as a structure-directing agent or a stabilizer in the sol-gel synthesis of metal oxides (e.g., TiO₂, ZnO). The resulting composite materials could possess enhanced catalytic activity or tailored electronic properties for use in photocatalysis or as semiconductor materials.

Role in Homogeneous and Heterogeneous Catalysis

The imidazole functionality is a cornerstone of many catalytic systems, including N-heterocyclic carbenes (NHCs) and metal-coordinating ligands.

Derivatives of this compound could be synthesized to act as ligands for transition metal catalysts. For example, the imidazole ring can be quaternized to form an imidazolium (B1220033) salt, a precursor to an N-heterocyclic carbene (NHC). NHCs are powerful ligands for metals like palladium, ruthenium, and copper, which are widely used in catalysis.

Palladium-NHC complexes derived from this scaffold could potentially be active catalysts for cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, which are fundamental transformations in organic synthesis. The benzyl (B1604629) alcohol moiety could be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

| Catalytic Reaction | Potential Metal Center | Role of Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilize metal center, enhance activity |

| Heck Coupling | Palladium | Control selectivity and catalyst lifetime |

| Oxidation of Alcohols | Ruthenium | Modulate redox potential of the metal |

| Transfer Hydrogenation | Iridium, Ruthenium | Facilitate hydride transfer |

The hydroxyl group provides a convenient anchor for immobilizing the molecule onto a solid support, such as silica, alumina, or a polymer resin. This would lead to the creation of heterogeneous catalysts. Supporting the catalyst offers several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and improved catalyst stability.

A potential synthetic route to a supported catalyst could involve reacting the hydroxyl group of this compound with a functionalized support (e.g., chlorosilanated silica). The immobilized imidazole could then be used to coordinate with a catalytically active metal. Such supported catalysts could be employed in continuous flow reactors, offering a more sustainable approach to chemical synthesis.

Application in Sensor Development

The imidazole ring is a key component in biological recognition and can be utilized in the design of chemical sensors. The nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, making imidazole-containing compounds suitable for the detection of various analytes.

A sensor based on this compound or its derivatives could operate on several principles:

Colorimetric or Fluorometric Sensing: The compound could be modified with a chromophore or fluorophore. Upon binding of a target analyte (e.g., a metal ion like Cu²⁺ or Zn²⁺) to the imidazole moiety, a change in the absorption or emission spectrum could be observed.

Electrochemical Sensing: The molecule could be immobilized on an electrode surface. The binding of an analyte could alter the electrochemical properties of the surface, leading to a detectable change in current or potential.

The specific design of the sensor would depend on the target analyte and the desired detection method. The versatility of the imidazole and benzyl alcohol groups allows for a wide range of chemical modifications to tailor the sensor's selectivity and sensitivity.

Chemo- and Biosensors (excluding biological interactions with living systems)

The imidazole scaffold is a well-established component in the design of chemosensors due to the nitrogen atoms' ability to act as binding sites for various analytes. Derivatives of phenyl-imidazole compounds have demonstrated significant potential in the development of fluorescent and colorimetric sensors for the detection of ions and small molecules.

Research into imidazole-based chemosensors has revealed their capacity for high sensitivity and selectivity. For instance, certain functionalized imidazole derivatives have been engineered to detect cyanide (CN⁻) and mercury (Hg²⁺) ions through mechanisms like fluorescence quenching. In one study, imidazole derivatives exhibited exclusive sensing towards CN⁻ ions, leading to a quenching of fluorescence. The detection limits for these sensors were reported to be as low as 0.8 µM and 1.2 µM. researchgate.net This sensing mechanism often involves the formation of a cyanohydrin, which can then be utilized for the subsequent detection of other ions like Hg²⁺. researchgate.net

Furthermore, diphenyl imidazole derivatives have been developed as fluorescent chemosensors for the detection of aluminum ions (Al³⁺). These sensors can exhibit a significant fluorescence enhancement in the presence of Al³⁺, with a reported detection limit of 7.25 x 10⁻⁸ mol/L. chemicalbook.com The resulting complex can then be used for secondary sensing applications, such as the detection of water in food products. chemicalbook.com The interaction between the imidazole nitrogen atoms and the target analyte is a key factor in the sensing mechanism, often leading to changes in the electronic properties of the molecule and a corresponding change in its optical output. The versatility of the imidazole structure allows for fine-tuning of its sensing properties through the introduction of different functional groups.

Table 1: Performance of Imidazole-Based Chemosensors

| Sensor Derivative Type | Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Functionalized Imidazole | CN⁻ | 0.8 µM researchgate.net | Fluorescence Quenching |

| Functionalized Imidazole | Hg²⁺ | Not Specified researchgate.net | Metal-Assisted Elimination |

| Diphenyl Imidazole | Al³⁺ | 7.25 x 10⁻⁸ M chemicalbook.com | Fluorescence Enhancement |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | 5.3 nM frontiersin.org | Fluorescence Turn-Off |

| Imidazole-based | Fe³⁺ | Not Specified rsc.org | Fluorescence Quenching |

Potential in Optical and Electronic Materials

The conjugated π-system of the phenyl and imidazole rings in this compound suggests its potential for use in optical and electronic materials. Imidazole derivatives have been extensively investigated for their luminescent properties and have found applications in various optoelectronic devices.

Luminescent Properties and Fluorescence Sensing

Many imidazole derivatives exhibit strong fluorescence, making them suitable for applications in fluorescence sensing and as luminescent materials. The emission properties can be tuned by modifying the substituents on the imidazole and phenyl rings. For example, a series of 1,4-phenylene-spaced bis-imidazoles have been synthesized, displaying high fluorescence quantum yields of up to 0.90 and exhibiting bright blue-green emission in the solid state. rsc.org

The fluorescence of imidazole derivatives can be sensitive to the local environment and the presence of specific analytes, which forms the basis of their application as fluorescent sensors. The interaction with metal ions or other molecules can lead to either an enhancement (chelation-enhanced fluorescence) or a quenching of the fluorescence signal. For instance, a diphenyl imidazole derivative, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI), was designed as a fluorescent chemosensor for Al³⁺, showing a significant fluorescence enhancement upon binding. chemicalbook.com Conversely, the presence of ions like Fe³⁺ can lead to fluorescence quenching in other imidazole-based systems. rsc.org The sensing mechanism is often attributed to processes like intramolecular charge transfer (ICT) or the formation of coordination complexes that alter the de-excitation pathways of the fluorophore.

Table 2: Photophysical Properties of Selected Imidazole-Based Fluorescent Compounds

| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

|---|---|---|---|---|

| 1,4-phenylene-spaced bis-imidazoles | Not Specified | Blue-Green Emission | up to 0.90 rsc.org | Not Specified |

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI) | Not Specified | Not Specified | Not Specified | Not Specified |

| Carbazole (B46965) and diphenyl imidazole derivatives | Not Specified | Deep-blue and blue emissions | Not Specified | Not Specified |

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Applications

The strong electron-withdrawing properties of the imidazole ring make its derivatives suitable for use as emitters, hosts, and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Their excellent photoluminescence, electrochemical stability, and good thermal properties are advantageous for OLED applications. mdpi.com For instance, derivatives of carbazole and diphenyl imidazole have been synthesized and tested as fluorescent emitters in OLEDs, demonstrating deep-blue and blue emissions with maximum external quantum efficiencies ranging from 0.6% to 1.1%. rsc.org In some cases, non-doped OLEDs based on carbazole-π-imidazole derivatives have achieved even higher performance, with a maximum external quantum efficiency of 4.43% and a maximum luminance of 11,364 cd/m². nih.gov

In the realm of photovoltaics, imidazole derivatives have emerged as versatile components in both perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). In PSCs, imidazole-based compounds have been utilized as hole-transporting materials (HTMs). For example, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole was reported as a cost-effective HTM, achieving a power conversion efficiency (PCE) of 15.20%. rsc.org Imidazole derivatives can also act as passivation agents to reduce defects in perovskite films, thereby enhancing the efficiency and stability of the solar cells. mdpi.com Furthermore, imidazole-functionalized fullerenes and imides have been employed as cathode interlayers in organic solar cells, leading to significant improvements in device performance. acs.org

In DSSCs, imidazole-based organic dyes have been synthesized and used as sensitizers. The performance of these dyes is influenced by the substituents on the imidazole ring. For instance, a dye with an alkyl chain substitution (PP3) exhibited a PCE of 2.01%, while a dye with a nitrobenzene (B124822) substitution (PP2) showed a lower PCE of 0.96%. echemcom.com The amphoteric nature of the imidazole motif allows it to function as a donor, acceptor, or linker within the dye molecule, enabling fine-tuning of the photophysical and electrochemical properties. nih.gov

Table 3: Performance of Imidazole Derivatives in Optoelectronic Devices

| Application | Derivative Type | Role | Key Performance Metric |

|---|---|---|---|

| OLED | Carbazole and diphenyl imidazole | Emitter | Max. External Quantum Efficiency: 0.6% - 1.1% rsc.org |

| OLED | Carbazole-π-imidazole | Emitter | Max. External Quantum Efficiency: 4.43% nih.gov |

| Perovskite Solar Cell | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Hole-Transporting Material | Power Conversion Efficiency: 15.20% rsc.org |

| Perovskite Solar Cell | 4-(trifluoromethyl)-1H-imidazole | Passivation Agent | Power Conversion Efficiency: 18.97% mdpi.com |

| Dye-Sensitized Solar Cell | Imidazole derivative dye (PP3) | Sensitizer | Power Conversion Efficiency: 2.01% echemcom.com |

| Dye-Sensitized Solar Cell | Imidazole derivative dye (PP2) | Sensitizer | Power Conversion Efficiency: 0.96% echemcom.com |

Future Directions and Emerging Research Avenues for 3 2 Methyl 1h Imidazol 5 Yl Phenyl Methanol

Exploration of New Synthetic Paradigms

Future research into the synthesis of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol and its derivatives is likely to focus on developing more efficient, sustainable, and versatile synthetic routes. While classical methods for imidazole (B134444) synthesis, such as the Debus or Radiszewski reactions, provide foundational approaches, contemporary synthetic chemistry is moving towards greener and more atom-economical methodologies. ajrconline.orgwisdomlib.org